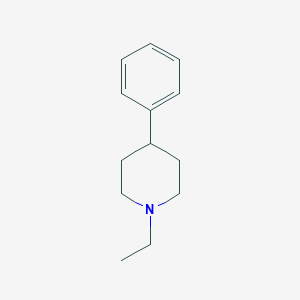

1-Ethyl-4-phenylpiperidine

Description

1-Ethyl-4-phenylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and a phenyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to their ability to cross the blood-brain barrier .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChI Key |

JYMZRBDMDIWMSE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-phenyl-1-(2-tetrahydrofurfuryloxyethyl)piperidine-4-carboxylate (TA 48)

- Structure : Features a tetrahydrofurfuryloxyethyl group at the 1-position and an ester group at the 4-position.

- Key Differences :

- The ester moiety increases polarity, reducing blood-brain barrier penetration compared to 1-Ethyl-4-phenylpiperidine.

- The tetrahydrofurfuryloxyethyl group introduces steric bulk and oxygen atoms, altering receptor-binding kinetics.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Contains acetyl and methoxyphenyl substituents.

- The acetyl group at the 1-position may reduce metabolic stability compared to the ethyl group in this compound.

- Applications : Exhibits antimicrobial and antimalarial activities due to the methoxyphenyl groups’ ability to disrupt microbial membranes .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Includes hydroxyl, diphenyl, and piperidinyl acetyl groups.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility but reducing CNS penetration.

- Research Findings : Demonstrates antitumor activity in vitro, attributed to the piperidinyl acetyl moiety’s interaction with DNA topoisomerases .

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Substituted with benzyl, phenylamino, and carboxamide groups.

- Key Differences: The carboxamide group increases hydrogen-bonding capacity, improving solubility but limiting lipid bilayer penetration. Benzyl and phenylamino groups may enhance affinity for opioid receptors, though with increased risk of off-target effects.

- Synthesis : Requires reductive amination and coupling steps, making it more synthetically complex than this compound .

Structural and Pharmacological Data Table

*Predicted using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : this compound’s simpler structure allows for fewer synthetic steps (e.g., alkylation of piperidine) compared to analogs requiring esterification or reductive amination .

- Biological Activity: While derivatives with methoxy or hydroxyl groups show pronounced antimicrobial or antitumor effects, this compound’s lack of polar groups may limit these activities .

- Safety Profile : Ethyl-substituted piperidines generally exhibit lower acute toxicity than analogs with reactive groups (e.g., esters or hydroxyls), as seen in safety data for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.